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Compound of Interest

Compound Name: ATTO 488 alkyne

Cat. No.: B15554846 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the use of ATTO 488 alkyne in protein labeling via

copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."

This powerful and specific conjugation method allows for the precise attachment of the

fluorescent dye ATTO 488 to proteins that have been modified to contain an azide group.

ATTO 488 is a hydrophilic fluorescent label characterized by its strong absorption, high

fluorescence quantum yield, and exceptional photostability, making it highly suitable for a range

of applications including high-resolution microscopy and single-molecule detection.[1][2] The

click chemistry reaction itself is highly selective, rapid, and biocompatible, proceeding efficiently

in aqueous environments over a wide pH range (4-11) with no interference from the native

functional groups found in proteins.[3]

Spectroscopic and Physical Properties of ATTO 488
Dyes
A clear understanding of the dye's properties is crucial for successful experimental design and

data analysis. The following table summarizes the key characteristics of relevant ATTO 488

derivatives.
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Property
ATTO 488 NHS-
ester

ATTO 488 DBCO-
PEG4

ATTO 488 Peg(4)-
DBCO

Excitation Maximum

(λexc)
500 nm[4] 501 nm[5] 500 nm[2]

Emission Maximum

(λem)
520 nm[4][6] 523 nm[5] 520 nm[2]

Molar Extinction

Coefficient (ε)
90,000 cm⁻¹M⁻¹[4]

90,000 L mmol⁻¹

cm⁻¹[5]
90,000 M⁻¹ cm⁻¹[2]

Molecular Weight Not specified 1095.21 g/mol [5] 1095 g/mol [2]

Solubility DMSO[7] DMF, DMSO[5] Not specified

Reactive Group
NHS-ester (reacts

with amines)

DBCO (for copper-

free click)

DBCO (for copper-

free click)

Experimental Workflow and Signaling Pathway
The overall workflow for labeling an azide-modified protein with ATTO 488 alkyne is a two-step

process. First, the protein of interest must be modified to contain an azide group. This can be

achieved through various methods, such as metabolic incorporation of an azide-containing

amino acid analog (e.g., L-azidohomoalanine) or chemical modification of the protein's side

chains.[3][8] The second step is the copper-catalyzed click reaction with ATTO 488 alkyne.
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Fig. 1: Experimental workflow for protein labeling.

The core of this protocol is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC)

reaction. This reaction forms a stable triazole linkage between the azide-modified protein and

the alkyne-functionalized ATTO 488 dye.
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Fig. 2: Copper-catalyzed azide-alkyne cycloaddition.

Detailed Experimental Protocol: ATTO 488 Alkyne
Labeling of Azide-Modified Proteins
This protocol is a general guideline and may require optimization for specific proteins and

applications. It is based on standard CuAAC procedures.[9]

Materials and Reagent Preparation
Azide-Modified Protein: Purified protein of interest containing azide functionalities, dissolved

in an amine-free buffer such as PBS, MES, or HEPES, pH 7.2-7.5.[10][11] The protein

concentration should ideally be 2-10 mg/mL, as lower concentrations can decrease labeling

efficiency.[4][11]

ATTO 488 Alkyne: Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF.[9]

Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in deionized water.[9]
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THPTA (optional but recommended ligand): Prepare a 100 mM stock solution in deionized

water.[9]

Sodium Ascorbate (Reducing Agent): Prepare a fresh 300 mM stock solution in deionized

water immediately before use, as it is susceptible to oxidation.[9]

Purification Columns: Gel filtration columns (e.g., Sephadex G-25) or spin desalting columns

suitable for separating the labeled protein from small molecule reagents.[7][10]

Labeling Reaction
The following steps should be performed protected from light.

In a microfuge tube, combine the following reagents in order. The volumes can be scaled as

needed while maintaining the relative ratios. This example is for a 200 µL final reaction

volume.[9]

50 µL of azide-modified protein (1-5 mg/mL)

100 µL of PBS buffer (pH 7.4)

10 µL of 100 mM THPTA solution

10 µL of 20 mM CuSO₄ solution

4 µL of 1 mM ATTO 488 Alkyne stock solution (for a final concentration of 20 µM)

Note: The final concentration of the dye may need optimization, typically ranging from 2

µM to 40 µM.[9] A starting point is to use a 5- to 10-fold molar excess of dye over the

protein.

Vortex the mixture briefly after each addition.

To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution.

[9]

Vortex the tube briefly to mix thoroughly.
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Incubate the reaction for 30-60 minutes at room temperature, protected from light.[9] Longer

incubation times may improve labeling efficiency.

Purification of the Labeled Protein
After incubation, purify the ATTO 488-labeled protein conjugate from unreacted dye and

other small molecules.

Standard methods include gel filtration chromatography (e.g., PD-10 columns) or spin

desalting columns.[4][10] Follow the manufacturer's instructions for the chosen purification

method.

Storage of the Labeled Conjugate
Store the purified, labeled protein at 2-8°C, protected from light. For short-term storage (up

to two weeks), this is generally sufficient.[7]

For long-term storage, add a cryoprotectant if necessary, divide the conjugate into single-use

aliquots, and freeze at -20°C or -80°C.[6][11] Avoid repeated freeze-thaw cycles.[6]

Quantitative Data and Optimization
The success of the labeling reaction depends on several factors. The table below summarizes

key parameters and recommended starting points for optimization.
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Parameter
Recommended
Range/Value

Rationale and Notes

Protein Concentration 2 - 10 mg/mL[4][6][11]

Higher protein concentration

generally leads to higher

labeling efficiency.[7][11]

Buffer System
Amine-free buffers (PBS,

HEPES, MES)[10][11]

Buffers containing primary

amines (e.g., Tris) will interfere

with other labeling chemistries

and should be avoided as a

general practice.[11]

Reaction pH 7.0 - 7.5[10]

CuAAC is generally tolerant of

a wide pH range (4-11), but a

neutral pH is optimal for

protein stability.[3]

Dye to Protein Ratio 5- to 20-fold molar excess

This ratio may require

optimization to achieve the

desired degree of labeling

(DOL) without causing protein

precipitation.

Incubation Time 30 - 120 minutes[4][9][10]

Longer incubation may

increase labeling efficiency but

should be balanced with

protein stability.

Temperature
Room Temperature (~20°C)[9]

[10]

The reaction proceeds

efficiently at room temperature.

Determination of Degree of Labeling (DOL)
After purification, the DOL (the average number of dye molecules per protein molecule) can be

estimated by measuring the absorbance of the conjugate solution at 280 nm (for the protein)

and at the absorbance maximum of the dye (500 nm for ATTO 488).[6]
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The calculation requires the molar extinction coefficients of the protein at 280 nm and the dye

at its maximum absorbance, as well as a correction factor for the dye's contribution to the A280

reading.[2][6]

This detailed guide provides a robust starting point for researchers to successfully label azide-

modified proteins with ATTO 488 alkyne, enabling a wide array of downstream fluorescence-

based applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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